(1S)-1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol
Description
Properties
IUPAC Name |
(1S)-1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c1-6(14)10-12-9(13-15-10)7-3-2-4-8(11)5-7/h2-6,14H,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKUXLYGBOOPHJ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC(=CC=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NC(=NO1)C2=CC(=CC=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization to Form the Oxadiazole Ring
Reagents and Conditions : Hydrazides react with nitriles or acyl chlorides in the presence of dehydrating agents such as POCl₃, SOCl₂, or carbodiimides. The reaction is often conducted under reflux or microwave irradiation to enhance yield and reduce reaction time.
Microwave-Assisted Synthesis : Microwave irradiation has been employed to improve the efficiency of oxadiazole ring formation. For example, solid-supported reactions under microwave conditions (75 W, 100–105 °C) for 5–45 minutes have been reported to yield pure oxadiazole derivatives with high efficiency.
Solvent and Atmosphere : Anhydrous solvents like dichloromethane or dry DMF are typically used under inert atmospheres (nitrogen or argon) to prevent moisture interference and side reactions.
Introduction of the Fluorophenyl Group
The 3-fluorophenyl group is introduced by using fluorinated aromatic acids or acyl chlorides as starting materials. These precursors undergo cyclization with hydrazides to form the fluorophenyl-substituted oxadiazole ring.
Electrophilic aromatic substitution or cross-coupling reactions can also be applied post-ring formation to install the fluorophenyl substituent, although this is less common due to the stability of the oxadiazole ring.
Stereoselective Formation of the Ethan-1-ol Moiety
The (1S)-configuration is achieved by employing chiral starting materials or by stereoselective reduction of intermediates such as aldehydes or ketones derived from the oxadiazole ring system.
Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), which reduce aldehydes or ketones to the corresponding alcohols with retention of stereochemistry under controlled conditions.
Representative Preparation Procedure
| Step | Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Synthesis of 3-(3-fluorophenyl)acyl hydrazide | Reaction of 3-(3-fluorophenyl)acetic acid with hydrazine hydrate in ethanol under reflux | 70-85 | Purification by recrystallization |
| 2 | Cyclodehydration to form 1,2,4-oxadiazole ring | Treatment with POCl₃ or carbodiimide reagent under reflux or microwave irradiation | 75-90 | Microwave reduces reaction time significantly |
| 3 | Introduction of ethan-1-ol group | Reduction of oxadiazole aldehyde intermediate with NaBH₄ or LiAlH₄ in anhydrous solvent | 80-95 | Stereoselective reduction to (1S)-alcohol |
Yields and conditions are representative based on literature data and may vary depending on scale and equipment used.
Research Findings and Optimization
Microwave-Assisted Synthesis : Studies have shown that microwave irradiation can significantly enhance the yield and reduce synthesis time for oxadiazole derivatives, including those substituted with fluorophenyl groups. This method also reduces by-products and environmental impact.
Dehydrating Agents : The choice of dehydrating agent impacts yield and purity. POCl₃ and carbodiimide reagents provide high yields with minimal side reactions, while thionyl chloride is effective but may require careful handling due to corrosiveness.
Stereoselectivity : The use of chiral precursors or stereoselective reduction steps ensures the production of the (1S)-enantiomer with high enantiomeric excess, which is critical for biological activity and further applications.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Hydrazide + Nitrile Cyclization | Hydrazide, nitrile, POCl₃ or carbodiimide | Reflux or microwave irradiation, inert atmosphere | High yield, efficient ring formation | Requires anhydrous conditions |
| Hydrazide + Acyl Chloride Cyclization | Hydrazide, acyl chloride, dehydrating agent | Microwave or reflux, dry solvents | Rapid synthesis, good purity | Sensitive to moisture |
| Stereoselective Reduction | Aldehyde intermediate, NaBH₄ or LiAlH₄ | Low temperature, anhydrous solvents | High stereoselectivity | Requires chiral control |
Chemical Reactions Analysis
Oxidation Reactions
The secondary alcohol group undergoes controlled oxidation to form ketones, a key reaction for modifying biological activity or enabling further derivatization.
Key Findings :
-
PCC selectively oxidizes the alcohol without affecting the oxadiazole ring .
-
Stronger oxidants like KMnO<sub>4</sub> lead to over-oxidation to carboxylic acids but require careful pH control to avoid ring degradation .
Reduction Reactions
The oxadiazole ring exhibits stability under standard reduction conditions, but the fluorophenyl group may participate in catalytic hydrogenation.
Notes :
-
*Ring opening is non-trivial and typically requires harsh conditions, leading to low yields .
-
Hydrogenation of the fluorophenyl group retains stereochemistry at the chiral center.
Substitution Reactions
The oxadiazole ring participates in nucleophilic substitutions at the 5-position, while the fluorine atom on the phenyl group can undergo halogen exchange.
Mechanistic Insights :
-
SNAr reactions at the oxadiazole 5-position proceed via a Meisenheimer intermediate, stabilized by electron-withdrawing fluorine .
-
Methoxy substitution requires elevated temperatures due to the deactivating effect of the oxadiazole ring .
Cycloaddition and Ring-Opening Reactions
The 1,2,4-oxadiazole ring participates in [3+2] cycloadditions with nitrile oxides, enabling access to fused heterocycles.
Critical Observations :
-
Cycloadditions expand the heterocyclic framework but may compromise enantiomeric purity without chiral auxiliaries .
-
Hydrolysis under acidic conditions cleaves the oxadiazole ring, producing amide derivatives .
Stereochemical Considerations
The (1S)-configuration influences reaction outcomes:
Scientific Research Applications
Biological Activities
Research indicates that (1S)-1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol exhibits significant biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds containing oxadiazole moieties can exhibit antimicrobial properties. This compound may inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents.
- Anticancer Properties : Compounds with similar structures have shown potential in cancer therapy by inducing apoptosis in cancer cells. The unique structure of this compound may enhance its efficacy against specific cancer types.
Applications in Drug Development
Given its promising biological activities, this compound is being investigated for use in drug development:
- Lead Compound : The distinct structure allows it to serve as a lead compound for synthesizing derivatives with improved potency and selectivity against specific targets.
- Pharmacological Studies : Ongoing research includes evaluating its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems better.
Material Science Applications
In addition to biological applications, this compound has potential uses in material science:
- Organic Electronics : Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of oxadiazole derivatives into these materials can enhance their performance.
Case Study 1: Antimicrobial Activity Assessment
A study conducted on various oxadiazole derivatives demonstrated that this compound showed notable activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicated that this compound could be optimized further to develop effective antimicrobial agents.
Case Study 2: Anticancer Research
In vitro studies have shown that this compound induces cell death in specific cancer cell lines through apoptosis pathways. Further research is required to elucidate the mechanisms involved and to explore its efficacy in vivo.
Mechanism of Action
The mechanism by which (1S)-1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key differences between the target compound and its analogs:
Pharmacokinetic and Electronic Effects
- Trifluoromethyl Addition : The analog with a 5-fluoro-3-(trifluoromethyl)phenyl group exhibits significantly higher lipophilicity (logP ~2.8 estimated), which may improve blood-brain barrier penetration but reduce aqueous solubility.
- Amine vs. Alcohol : Replacing the hydroxyl group with an amine (as in the hydrochloride salt ) introduces basicity, altering solubility and hydrogen-bonding capacity. This modification could enhance interactions with acidic biological targets.
Research Findings and Implications
Stability and Metabolism
- Fluorine substitution generally reduces metabolic degradation by cytochrome P450 enzymes. The target compound’s 3-fluorophenyl group may confer longer half-life compared to phenyl analogs .
- The trifluoromethylated analog is expected to exhibit even greater metabolic stability due to the strong electron-withdrawing effects of the CF₃ group.
Biological Activity
(1S)-1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol, a derivative of 1,2,4-oxadiazole, has garnered attention in medicinal chemistry due to its diverse biological activities. The compound is characterized by its unique structural features that contribute to its pharmacological potential.
The chemical formula for this compound is , with a molecular weight of 208.19 g/mol. It is classified under the oxadiazole derivatives, which are known for their various biological applications including anticancer and antimicrobial properties .
| Property | Value |
|---|---|
| Chemical Formula | C10H9FN2O2 |
| Molecular Weight | 208.19 g/mol |
| IUPAC Name | 1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethanol |
| PubChem CID | 63345949 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound exhibited IC50 values comparable to established anticancer agents such as Prodigiosin .
Case Study: MCF-7 Cell Line
In a study assessing the effects of oxadiazole derivatives on MCF-7 cells:
- IC50 Values : The compound showed an IC50 value of approximately 0.48 μM.
- Mechanism of Action : Flow cytometry analysis indicated that the compound induced apoptosis by increasing caspase 3/7 activity and upregulating p53 expression .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it possesses significant activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Structure-Activity Relationship (SAR)
The presence of electron-withdrawing groups (EWGs) such as fluorine at specific positions on the aromatic ring has been shown to enhance biological activity. This modification can influence the electronic properties of the compound, leading to improved interactions with biological targets .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of this compound with target proteins. These studies suggest that the compound forms strong hydrophobic interactions with amino acid residues in target receptors, which is crucial for its biological efficacy .
Q & A
Q. What are the common synthetic routes for preparing (1S)-1-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethan-1-ol?
The synthesis typically involves cyclization of an amidoxime precursor with a fluorophenyl-substituted carbonyl compound. A standard method includes:
- Reacting 3-fluoro-substituted benzamide derivatives with hydroxylamine hydrochloride to form amidoximes.
- Cyclization under reflux in ethanol with a base (e.g., KOH) to form the oxadiazole ring .
- Chiral resolution (e.g., enzymatic kinetic resolution or chiral chromatography) may be required to isolate the (1S)-enantiomer .
Q. How is the stereochemistry at the chiral center confirmed?
- X-ray crystallography : Provides definitive confirmation of the absolute configuration, as demonstrated in structurally related fluorophenyl compounds .
- Chiral HPLC : Separates enantiomers using chiral stationary phases (e.g., cellulose- or amylase-based columns) .
- Optical rotation and CD spectroscopy : Compare experimental values with literature data for similar chiral alcohols .
Q. What analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and purity. ¹⁹F NMR is essential for verifying fluorophenyl integration .
- HPLC-MS : Validates molecular weight and detects impurities .
- FTIR : Identifies functional groups (e.g., -OH stretch at ~3300 cm⁻¹, C=N/C-O in oxadiazole at ~1600 cm⁻¹) .
Q. What safety precautions are necessary during handling?
- Use PPE (gloves, goggles, lab coat) due to acute toxicity risks (oral, dermal, inhalation) .
- Work in a fume hood to avoid inhalation of fine particles.
- Store in a sealed container in a cool, dry, ventilated area .
Advanced Research Questions
Q. How can the cyclization step be optimized to enhance yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve reaction kinetics vs. ethanol .
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
- Catalyst screening : Test bases like NaHCO₃ or DBU for milder conditions .
- In-situ monitoring : Use TLC or FTIR to track amidoxime conversion .
Q. How to resolve discrepancies between experimental and computational spectroscopic data?
- DFT calculations : Optimize molecular geometry and simulate NMR/IR spectra using software (e.g., Gaussian). Compare with experimental data to identify conformational differences .
- Solvent effects : Account for solvent polarity in computational models, as it shifts peak positions .
Q. What strategies mitigate contradictions in reported biological activity data?
Q. How can computational methods predict reactivity for derivatization?
- MD simulations : Model interactions with enzymes or receptors to identify reactive sites .
- Frontier molecular orbital (FMO) analysis : Predict sites for nucleophilic/electrophilic attacks using HOMO-LUMO gaps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
